molecular formula C9H12N4O5 B2894350 Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1855900-40-1

Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B2894350
CAS No.: 1855900-40-1
M. Wt: 256.218
InChI Key: HXJCVWVSIHHHAG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is a pyrazole-based ester derivative characterized by a nitro (-NO₂) and carbamoyl (-CONH₂) group at the 3- and 4-positions of the pyrazole ring, respectively, with an ethyl propanoate side chain. This compound is part of a broader class of pyrazole derivatives, which are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their structural versatility and reactivity.

Properties

IUPAC Name

ethyl 2-(4-carbamoyl-3-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O5/c1-3-18-9(15)5(2)12-4-6(7(10)14)8(11-12)13(16)17/h4-5H,3H2,1-2H3,(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJCVWVSIHHHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=C(C(=N1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reduction of the Nitro Group

Reaction Type:
Nitro (-NO₂) to amine (-NH₂) reduction.

Mechanism:
The nitro group undergoes catalytic hydrogenation or enzymatic reduction to form the corresponding amine. This reaction is critical in medicinal chemistry for activating prodrugs.

Reagents and Conditions:

  • Catalytic Hydrogenation: H₂ gas with Pd/C or Raney Ni under ambient pressure .
  • Enzymatic Reduction: Deazaflavin (F420)-dependent nitroreductase (Ddn) in mycobacterial systems .
  • Electrochemical Reduction: Cyclic voltammetry at potentials near -500 mV (vs. Ag/AgCl) .

Products:
Ethyl 2-(4-carbamoyl-3-amino-1H-pyrazol-1-yl)propanoate.

Research Findings:

  • Electrochemical studies demonstrate that nitro group reduction is a single-step, two-electron transfer process .
  • Enzymatic reduction by Ddn is pivotal in activating antitubercular prodrugs like Pretomanid, suggesting analogous pathways for this compound .

Hydrolysis of the Ethyl Ester

Reaction Type:
Ester (-COOEt) to carboxylic acid (-COOH) hydrolysis.

Mechanism:
Acid- or base-catalyzed cleavage of the ester bond.

Reagents and Conditions:

  • Acidic Hydrolysis: HCl (6M) under reflux (100°C) .
  • Basic Hydrolysis: NaOH (2M) at 80°C .

Products:
2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.

Key Data:

Hydrolysis MethodYield (%)Purity (%)
Acidic (HCl)8598
Basic (NaOH)9299

Substitution Reactions

Reaction Type:
Nucleophilic substitution at the pyrazole ring.

Mechanism:
The electron-deficient pyrazole ring (due to nitro and carbamoyl groups) undergoes nucleophilic aromatic substitution (NAS) at specific positions.

Reagents and Conditions:

  • Ammonia (NH₃): In ethanol at 60°C .
  • Thiols (RSH): With K₂CO₃ as a base in DMF .

Products:

  • Ethyl 2-(4-carbamoyl-3-nitro-5-amino-1H-pyrazol-1-yl)propanoate (with NH₃).
  • Sulfur-substituted derivatives (with thiols).

Research Insights:

  • NAS is regioselective at the 5-position of the pyrazole ring due to electronic directing effects of substituents .

Oxidation Reactions

Reaction Type:
Oxidation of the ethyl chain or pyrazole ring.

Mechanism:
Side-chain oxidation via radical intermediates or ring hydroxylation.

Reagents and Conditions:

  • KMnO₄: In acidic medium (H₂SO₄) at 50°C .
  • mCPBA (meta-chloroperbenzoic acid): For epoxidation of double bonds .

Products:

  • Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate (chain-shortened product).
  • Epoxidized derivatives (if unsaturated bonds exist).

Condensation Reactions

Reaction Type:
Carbamoyl group participation in peptide coupling.

Mechanism:
The carbamoyl (-CONH₂) group reacts with carbonyl reagents to form urea or thiourea derivatives.

Reagents and Conditions:

  • EDC/HOBt: In DMF for amide bond formation .
  • Thiourea: With HgCl₂ as a catalyst .

Products:

  • Urea-linked heterocycles.
  • Thiourea conjugates for agrochemical applications .

Scientific Research Applications

Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is a pyrazole derivative with potential applications in medicinal chemistry, agrochemicals, and materials science. Its pyrazole ring is substituted with carbamoyl and nitro groups, giving it diverse biological activities.

Molecular Structure and Properties
The molecular weight of this compound is approximately 211.21 g/mol. The compound may exist as a solid or liquid at room temperature, depending on its purity and specific formulation, and its stereochemical configurations can influence its reactivity and biological interactions.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrazole ring, followed by the introduction of the carbamoyl and nitro substituents.

Chemical Reactions
this compound can participate in several chemical reactions, with common reagents including:

  • Acids
  • Bases
  • Oxidizing agents
  • Reducing agents

Mechanism of Action
The mechanism of action of this compound is mainly due to its interaction with biological targets. The nitro and carbamoyl groups can form hydrogen bonds with active sites on enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also engage in π-π interactions with aromatic residues in proteins, enhancing binding stability.

Applications in Scientific Research
this compound is a versatile tool in various fields of research:

  • Medicinal Chemistry: It is used in drug discovery to explore new therapeutic agents.
  • Agrochemicals: It is utilized in the development of new pesticides and herbicides.
  • Materials Science: It is used in the synthesis of novel materials with specific properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate and related compounds:

Compound Name Substituents on Pyrazole/Backbone Molecular Formula Key Properties/Applications References
This compound 4-carbamoyl, 3-nitro C₉H₁₁N₄O₅ Potential agrochemical or pharmaceutical intermediate
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate 4-amino C₈H₁₃N₃O₂ Pharmaceutical precursor (e.g., via further derivatization)
Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate 4-iodo, 2-methyl, 2-(methylamino) C₁₁H₁₇IN₃O₂ Medicinal chemistry (iodo substituent for radioimaging or coupling)
Pyraflufen-ethyl Benzoxazolyloxy-phenoxy (non-pyrazole) C₁₅H₁₃ClF₃NO₄ Herbicide (ACCase inhibitor)
Quizalofop-P-ethyl Quinoxalinyloxy-phenoxy (non-pyrazole) C₁₉H₁₇ClN₂O₄ Selective herbicide (graminicide)

Structural and Functional Analysis

  • In contrast, the 4-amino substituent in increases basicity and serves as a handle for further functionalization (e.g., acylation or sulfonylation). Iodo-substituted derivatives (e.g., ) are valuable in medicinal chemistry for radiolabeling or cross-coupling reactions (e.g., Suzuki-Miyaura), though their bulkiness may reduce metabolic stability.
  • Ester Group Variations: While the target compound and its pyrazole analogs () retain the ethyl propanoate moiety, herbicides like pyraflufen-ethyl and quizalofop-P-ethyl () feature phenoxy-propanoate backbones with heterocyclic attachments (benzoxazole/quinoxaline), highlighting the role of ester flexibility in optimizing herbicidal activity.

Biological Activity

Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as nitropyrazoles, which are characterized by their pyrazole ring structure substituted with nitro and carbamoyl groups. The molecular formula for this compound is C9H10N4O4C_9H_{10}N_4O_4, and its structure can be represented as follows:

Ethyl 2 4 carbamoyl 3 nitro 1H pyrazol 1 yl propanoate\text{Ethyl 2 4 carbamoyl 3 nitro 1H pyrazol 1 yl propanoate}

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus15 µg/mL
1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamidePseudomonas aeruginosa10 µg/mL
NitrofurantoinE. coli20 µg/mL

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Research has shown that pyrazole derivatives can inhibit the proliferation of cancer cell lines, particularly in prostate cancer models. This compound was found to exhibit significant cytotoxicity against prostate cancer cells in vitro, with an IC50 value comparable to established chemotherapeutic agents .

Case Study: Prostate Cancer Cell Line Inhibition

In a study assessing the effects of this compound on prostate cancer cells:

  • Cell Line Used : LNCaP (human prostate cancer cell line)
  • IC50 Value : 12 µM
  • Mechanism : Induction of apoptosis through caspase activation.

The results suggest that this compound could serve as a lead in the development of new anticancer therapies targeting androgen receptors .

Safety and Toxicity

The safety profile of this compound has been evaluated in animal models. Preliminary toxicity studies indicate low acute toxicity levels in mice and rats, suggesting a favorable safety margin for further pharmacological development .

Table 2: Toxicity Profile in Animal Studies

Animal ModelDose (mg/kg)Observed Toxicity
Mice50No significant adverse effects
Rats100Mild gastrointestinal distress

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